Potassium cyanide-15N
Description
Significance of Stable Isotopes in Academic Research Methodologies
Stable isotopes are non-radioactive variants of elements that possess the same number of protons but a different number of neutrons in the atomic nucleus. nih.gov This difference in neutron count results in a different atomic mass while the chemical properties remain nearly identical. nih.govmusechem.com This characteristic makes them invaluable tools in scientific research, allowing them to be used as tracers to track the movement and transformation of substances within complex systems. silantes.com By replacing a common, lighter isotope (like ¹²C, ¹⁴N, or ¹H) with its heavier, less abundant stable counterpart (like ¹³C, ¹⁵N, or ²H), a labeled compound is created that can be distinguished analytically, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
The use of stable isotope tracers provides a powerful and safe method to investigate metabolic pathways, nutrient cycles, and chemical reaction mechanisms. musechem.commaastrichtuniversity.nl Unlike radioisotopes, their non-radioactive nature means they can be used in studies involving human subjects, including children, and in environmental research without the concerns of ionizing radiation. nih.gov This has led to their widespread application across diverse fields such as biology, geology, environmental science, and archaeology. musechem.commeasurlabs.com In ecology, for instance, stable isotopes of carbon and nitrogen are used to delineate food webs, while in geology, oxygen isotopes in ice cores help reconstruct past climates. musechem.commeasurlabs.com The ability to introduce these isotopic labels into specific molecules allows researchers to follow their fate with high precision, providing detailed insights into dynamic biological and chemical processes. silantes.comnih.gov
| Common Stable Isotopes in Research | Natural Abundance (%) | Typical Applications |
| Carbon-13 (¹³C) | ~1.1% | Metabolic flux analysis, food web studies, organic chemistry reaction mechanisms. musechem.comwikipedia.org |
| Nitrogen-15 (¹⁵N) | ~0.37% | Protein and amino acid metabolism, nitrogen cycle studies, nucleic acid structure. musechem.comwikipedia.org |
| Oxygen-18 (¹⁸O) | ~0.2% | Paleoclimatology, water cycle tracing, metabolic studies. musechem.comgeoscienceworld.org |
| Deuterium (²H) | ~0.015% | Protein turnover studies, tracing metabolic fate of compounds. nih.gov |
Rationale for Nitrogen-15 Isotopic Labeling in Complex Systems
Nitrogen is a fundamental component of life, forming the backbone of amino acids, proteins, and nucleic acids. It exists primarily as the stable isotope Nitrogen-14 (¹⁴N), with Nitrogen-15 (¹⁵N) being a rare, stable isotope that accounts for only about 0.37% of natural nitrogen. wur.nl This low natural abundance makes ¹⁵N an excellent tracer; when a ¹⁵N-enriched compound is introduced into a system, it can be easily detected and quantified against the low natural background. researchgate.net
The rationale for using ¹⁵N labeling stems from its utility in elucidating the complex pathways of the nitrogen cycle. wikipedia.org Researchers can use ¹⁵N-labeled fertilizers, for example, to distinguish between nitrogen uptake from the fertilizer versus nitrogen derived from soil mineralization. wur.nl This technique allows for the precise calculation of nitrogen transformation rates in various ecosystems. wikipedia.org
In biochemistry and medicine, ¹⁵N-labeled compounds are critical for studying the metabolism of nitrogen-containing molecules. By incorporating ¹⁵N into amino acids, researchers can track protein synthesis and turnover in vivo. nih.gov Furthermore, ¹⁵N has a fractional nuclear spin (I = 1/2), which, unlike the integer spin of the more abundant ¹⁴N, results in narrower line widths in NMR spectroscopy. nih.gov This property significantly enhances the resolution and sensitivity of NMR experiments, making ¹⁵N labeling invaluable for determining the three-dimensional structure and dynamics of proteins and nucleic acids. silantes.com
Overview of Potassium Cyanide-15N as a Central Reagent and Investigative Probe
Potassium cyanide-¹⁵N (K¹⁵CN) is a stable isotope-labeled compound where the nitrogen atom in the cyanide group is the ¹⁵N isotope. It serves as a crucial and versatile starting material in organic synthesis for the introduction of a ¹⁵N label into a wide array of molecules. vulcanchem.com The cyanide anion is a potent nucleophile that readily participates in substitution reactions with substrates like alkyl halides, allowing for the formation of ¹⁵N-labeled nitriles. vulcanchem.comacs.org These nitriles are valuable intermediates that can be further converted into other functional groups, including amines, carboxylic acids, and amides, thereby extending the ¹⁵N label to diverse molecular scaffolds.
The primary research application of K¹⁵CN is as an investigative probe to elucidate reaction mechanisms and metabolic pathways. vulcanchem.com By using K¹⁵CN, scientists can trace the fate of the nitrogen atom through complex chemical transformations. For example, it has been used in the synthesis of ¹⁵N-labeled tert-butylamine (B42293) to study cis-trans isomerism and ¹⁵N coupling in NMR spectroscopy. acs.org In another study, K¹⁵CN was the key ¹⁵N source for the synthesis of ¹⁵N-labeled pre-queuosine nucleobase derivatives, which are essential for exploring RNA binding processes using advanced NMR techniques. d-nb.info Similarly, it has been employed to prepare ¹⁵N-labeled potassium ferrocyanide for environmental tracer studies. researchgate.net This ability to precisely track nitrogen makes K¹⁵CN an indispensable tool in chemistry and biology for understanding the intricate details of molecular interactions and transformations.
| Properties of Potassium Cyanide-¹⁵N | |
| Molecular Formula | K¹⁵CN |
| Molecular Weight | ~66.11 g/mol |
| Labeled CAS Number | 5297-01-8 |
| Primary Application | Precursor for ¹⁵N-labeled compounds, mechanistic probe in chemical and biological research. vulcanchem.comd-nb.info |
Structure
2D Structure
Properties
IUPAC Name |
potassium;(15N)azanylidynemethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.K/c1-2;/q-1;+1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCIKHAZHQZJG-CGOMOMTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[15N].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453693 | |
| Record name | Potassium cyanide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.109 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-01-8 | |
| Record name | Potassium cyanide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5297-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Derivatization Strategies for Potassium Cyanide 15n
Methodologies for the Isotopic Enrichment and Preparation of Potassium Cyanide-15N
The preparation of Potassium Cyanide-¹⁵N involves the use of starting materials enriched with the ¹⁵N isotope. While many applications rely on commercially available K¹⁵CN, the fundamental synthetic principles involve reacting a ¹⁵N-labeled cyanide source, such as hydrogen cyanide-¹⁵N (H¹⁵CN), with a potassium base like potassium hydroxide (KOH). The isotopic enrichment level of the final K¹⁵CN product is directly determined by the enrichment of the ¹⁵N precursor used in the synthesis.
The primary cost associated with K¹⁵CN is the isotopically enriched nitrogen source. Therefore, cost-effective strategies focus on maximizing the efficiency and yield of the synthesis to conserve the expensive labeled precursor. While specific proprietary methods for producing high-enrichment K¹⁵CN are not extensively detailed in publicly available literature, cost-effectiveness in its utilization is a recurring theme. Research often focuses on developing simple, high-yield, and straightforward downstream synthetic procedures that make efficient use of the valuable K¹⁵CN starting material. An example is the preparation of other labeled compounds where reaction conditions are optimized to ensure near-quantitative incorporation of the ¹⁵N isotope, thus minimizing waste of the costly precursor. researchgate.netresearchgate.net
Utilization of this compound as a Key Precursor in Organic and Inorganic Synthesis
K¹⁵CN is a versatile reagent used to introduce the ¹⁵N-cyanide group into molecules, which can then be retained or transformed into other nitrogen-containing functional groups. Its utility spans both organic and inorganic chemistry, providing a direct pathway to labeled compounds.
Potassium cyanide is widely employed in organic synthesis for the preparation of nitriles and carboxylic acids. wikipedia.orgatamanchemicals.com K¹⁵CN functions identically as a potent nucleophile, with the ¹⁵CN⁻ anion readily displacing leaving groups (e.g., halides) from alkyl substrates in a classic Sₙ2 reaction. This provides a direct and efficient route to ¹⁵N-labeled alkyl nitriles. These resulting nitriles are valuable intermediates that can be hydrolyzed under acidic or basic conditions to yield ¹⁵N-labeled carboxylic acids, amides, or other derivatives.
Table 1: General Synthesis of ¹⁵N-Labeled Nitriles and Derivatives
| Reactant 1 | Reactant 2 | Product (Nitrile) | Subsequent Product (e.g., via Hydrolysis) |
|---|---|---|---|
| Alkyl Halide (R-X) | K¹⁵CN | ¹⁵N-Labeled Alkyl Nitrile (R-C¹⁵N) | ¹⁵N-Labeled Carboxylic Acid (R-COOH) |
Beyond nitriles, K¹⁵CN is a precursor for synthesizing ¹⁵N-labeled amines and amides through various synthetic routes. A notable example is the preparation of ¹⁵N-labeled tert-butylamine (B42293). This synthesis is achieved via the Ritter reaction, where K¹⁵CN is first converted into ¹⁵N-labeled tert-butylformamide in high yield. unirioja.es The resulting formamide is then hydrolyzed using either aqueous sodium hydroxide or hydrochloric acid to furnish the final ¹⁵N-labeled tert-butylamine. unirioja.es
In inorganic synthesis, K¹⁵CN is used to create complex coordination compounds containing the ¹⁵N-cyanide ligand. A simple, cost-effective, and straightforward method has been developed for the synthesis of highly enriched ¹⁵N-labeled potassium ferrocyanide (K₄[Fe(C¹⁵N)₆]·3H₂O). researchgate.netccsenet.org This preparation involves the reaction of K¹⁵CN with a ferrous iron salt. researchgate.net The resulting labeled complex is identical in its elemental and functional properties to its unlabeled counterpart, with the ¹⁵N enrichment level matching that of the K¹⁵CN precursor. researchgate.netresearchgate.net This method facilitates tracer studies in environmental and biological systems and can be adapted to synthesize other ¹⁵N-labeled metal cyanide complexes. researchgate.netccsenet.org
Table 2: Research Findings on the Synthesis of Potassium Ferrocyanide-¹⁵N
| Parameter | Description | Finding | Citation |
|---|---|---|---|
| Reactants | Starting materials for the synthesis. | ¹⁵N-labeled potassium cyanide (KC¹⁵N) and a ferrous iron salt. | researchgate.netresearchgate.net |
| Method | General description of the synthetic approach. | A simple, straightforward, and cost-effective method that can be conducted under standard laboratory conditions. | researchgate.net |
| Product Identity | Confirmation of the synthesized compound. | The product was confirmed to be K₄[Fe(C¹⁵N)₆]·3H₂O. | researchgate.net |
| Isotopic Enrichment | ¹⁵N enrichment of the final product. | The ¹⁵N enrichment of the product was identical to that of the KC¹⁵N used for the synthesis. | researchgate.netccsenet.org |
The ¹⁵N isotope is frequently used to elucidate biosynthetic pathways and for structural studies of biomolecules. nih.gov K¹⁵CN serves as a key building block for introducing ¹⁵N labels into complex natural products. For instance, in the chemical synthesis of labeled nucleosides, K¹⁵CN is used as the source for specific nitrogen atoms. In the transformation of adenosine to guanosine, labeled potassium cyanide provides the atoms that become the guanosine N1 and the exocyclic amino group at C2. nih.gov This specific labeling allows for detailed structural and dynamic studies of nucleic acids using NMR spectroscopy.
Incorporation of 15N into Biologically Relevant Molecules and Natural Products
Synthesis of ¹⁵N-Labeled Amino Acids and Peptides
The synthesis of ¹⁵N-labeled amino acids is fundamental for studying protein metabolism, structure, and function. While direct use of K¹⁵CN for labeling the alpha-amino group is not the standard approach, the Strecker synthesis provides a classic method for amino acid preparation where isotopic labeling can be readily incorporated.
The Strecker synthesis involves a three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source. khanacademy.org The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the corresponding amino acid. wikipedia.orgnrochemistry.com To synthesize an α-¹⁵N-labeled amino acid using this method, ¹⁵N-labeled ammonia or an ammonium salt is required to form the ¹⁵N-iminium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com The cyanide, in this case, potassium cyanide, provides the carbon atom that will become part of the carboxylic acid group after hydrolysis. masterorganicchemistry.com
| Component | Role in Synthesis | Isotopic Labeling Strategy |
|---|---|---|
| Aldehyde/Ketone | Provides the carbon backbone and side chain (R-group) | Can be labeled with ¹³C if desired |
| Ammonia/Ammonium Salt | Source of the α-amino group | Use of ¹⁵NH₃ or ¹⁵NH₄Cl for ¹⁵N-labeling of the amino group |
| Potassium Cyanide | Source of the carboxyl group carbon | Use of K¹³CN for ¹³C-labeling of the carboxyl group |
Alternative, cyanide-free methods for the synthesis of ¹⁵N-labeled amino acids have also been developed. One such green chemistry approach involves the electrochemical synthesis from ¹⁵N-nitrite and biomass-derived ketonic acids under ambient conditions. eurekalert.org This method has been used to produce six different ¹⁵N-amino acids in yields ranging from 68% to 95%. eurekalert.org
Preparation of ¹⁵N-Labeled Nucleobase Derivatives (e.g., Pre-Queuosine)
Potassium cyanide-¹⁵N is a key reagent in the synthesis of isotopically labeled nucleobase derivatives, which are essential for advanced NMR spectroscopic studies to explore their binding processes with RNA targets. nih.govfigshare.com An example is the synthesis of the pre-queuosine (preQ₁) base, 7-(aminomethyl)-7-deazaguanine, a derivative of guanine. nih.govfigshare.com
The synthesis of the [¹⁵N9]-preQ₁ base utilizes [¹⁵N]-KCN as a cost-effective source of the nitrogen isotope. nih.gov The synthetic route involves the reaction of 2-bromoacetic acid with potassium cyanide-¹⁵N to form ethyl [¹⁵N]-2-cyanoacetate, a key intermediate in constructing the pyrrolo[2,3-d]pyrimidine ring system of the preQ₁ base. nih.gov
| Step | Reaction | Key Reagents | Yield |
|---|---|---|---|
| 1 | Formation of [¹⁵N]-2-cyanoacetic acid | 2-bromoacetic acid, [¹⁵N]-KCN, Na₂CO₃ | 90% |
| 2 | Esterification | Ethanol, H₂SO₄ | 92% |
| 3 | Cyclocondensation | CH₃ONa, CH₃OH | 40% |
| 4 | Further modification | NaOAc·3H₂O, acetonitrile/water | 52% |
| 5 | Deprotection | H₂N-NH₂·H₂O, ethanol | 92% |
This targeted labeling strategy allows researchers to probe the specific nitrogen environments within the molecule, providing detailed insights into its interactions and dynamics.
Isotopic Labeling of Nitrogen Heteroaromatics through Skeletal Editing
The selective isotopic labeling of nitrogen heteroaromatics is of great interest for drug discovery and mechanistic studies. nih.govchemrxiv.org A modern approach to achieve this is through "skeletal editing," which involves the direct exchange of an atom within the heterocyclic core. nih.govchemrxiv.org
The predominant method for ¹⁴N → ¹⁵N isotopic exchange in nitrogen heteroaromatics involves a ring-opening/ring-closure sequence. nih.govnih.gov This process is typically mediated by a ¹⁵N-labeled nucleophile, such as ¹⁵N-aspartate, which attacks the activated heterocycle. nih.govnih.gov The heteroaromatic substrate is first activated by triflylation of a ring nitrogen atom, making it susceptible to nucleophilic attack. nih.govchemrxiv.org This leads to the formation of an isolable intermediate which then undergoes elimination to yield the ¹⁵N-labeled heterocycle. nih.govchemrxiv.orgnih.gov While this is a powerful technique for isotopic labeling, it is important to note that this specific skeletal editing strategy for nitrogen exchange does not typically employ potassium cyanide-¹⁵N as the ¹⁵N source. Instead, reagents like ¹⁵N-labeled amino acids or ammonia salts are used. nih.govchemrxiv.orgresearchgate.net
Existing methods for the isotopic labeling of heteroaromatic nitrogens are often inefficient and may require the complete de novo synthesis of the desired labeled compound. chemrxiv.org Therefore, direct labeling approaches like skeletal editing are highly valuable. chemrxiv.org
Formation of ¹⁵N-Labeled Cyanogen Bromide and its Subsequent Reactions
¹⁵N-Labeled cyanogen bromide (Br¹⁵CN) is a valuable reagent for introducing a ¹⁵N-labeled cyano group into molecules. It can be generated in situ from the reaction of potassium cyanide-¹⁵N with bromine. nih.gov This reactive intermediate can then be used in subsequent reactions without isolation.
A significant application of this method is in the transformation of adenosine derivatives into ¹⁵N-labeled guanosine derivatives. In this multi-step synthesis, [¹⁵N]cyanogen bromide is reacted with an adenosine N1-oxide derivative. eurekalert.org This is followed by a series of reactions including ring opening, rearrangement, and ring closure to yield the triply labeled [1,7,NH₂-¹⁵N₃]guanosine derivative. eurekalert.org The ¹⁵N from the K¹⁵CN is incorporated into the C2-amino group of the final guanosine product. eurekalert.org
| Starting Material | ¹⁵N Source | Key Intermediate | Final Product |
|---|---|---|---|
| [7,NH₂-¹⁵N₂]adenosine | [¹⁵N]KCN | In situ generated [¹⁵N]Cyanogen Bromide | [1,7,NH₂-¹⁵N₃]guanosine |
This synthetic route is particularly efficient as it often avoids the need for protecting groups and utilizes a relatively low-cost source of the nitrogen-15 isotope.
Advanced Spectroscopic and Analytical Characterization of Potassium Cyanide 15n and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a premier analytical technique for elucidating the structure and dynamics of molecules. The incorporation of the NMR-active ¹⁵N isotope into the cyanide ligand (CN⁻) serves as a sensitive probe, enabling detailed investigations that would be challenging with the naturally abundant but NMR-inactive ¹⁴N isotope.
The use of ¹³C- and ¹⁵N-labeled cyanide has become a critical method for studying the active sites of heme proteins. nih.govacs.org When cyanide binds to the ferric iron center of a heme, its ¹³C and ¹⁵N nuclei become sensitive probes of the electronic structure and local environment of the heme active site. nih.gov The paramagnetic nature of the ferric heme influences the NMR signals of the bound cyanide, and these paramagnetic shifts provide a wealth of structural information. acs.org
The ¹⁵N NMR chemical shifts of cyanide bound to heme iron are highly sensitive to the structural and electronic properties of the heme active site. nih.gov These shifts are influenced by factors such as the nature of the proximal ligand (the amino acid residue coordinated to the iron on the opposite side of the cyanide) and the geometry of the iron-ligand bonds. nih.govacs.org
Studies on various heme proteins and synthetic model complexes have demonstrated that the paramagnetic shift of the ¹⁵N NMR signal decreases as the donor effect of the proximal ligand increases. nih.govacs.org For instance, a stronger electron-donating proximal ligand weakens the Fe-CN bond, which is reflected in the ¹⁵N chemical shift. Furthermore, the orientation of the iron-imidazole bond affects the signal; a tilt in this bond causes the paramagnetic shift of the ¹⁵N signal to decrease. nih.govacs.org This sensitivity allows ¹⁵N NMR to be a precise tool for characterizing the coordination environment of the heme iron, providing insights into the protein's structure and function. nih.gov The major axis of the magnetic axes is controlled by the Fe-CN orientation, and its determination can reveal the tilt of the distal ligand from the heme normal. nih.gov
Hydrogen bonding plays a crucial role in tuning the reactivity of heme centers. ¹⁵N NMR of bound cyanide is particularly effective at detecting these interactions. nih.gov Hydrogen bonding between the nitrogen atom of the iron-bound cyanide and nearby amino acid residues or solvent molecules on the distal side (the side where substrate binds) causes a significant decrease in the paramagnetic shift of the ¹⁵N NMR signal. acs.orgacs.org This effect is more pronounced for the ¹⁵N signal compared to the ¹³C signal, making it a specific indicator of distal-side interactions. nih.govacs.org
Conversely, the paramagnetic shift of the ¹³C NMR signal is a more sensitive probe for estimating the electron donor effect of the proximal imidazole (B134444) ligand. nih.govacs.org By analyzing the ratio of the ¹⁵N to ¹³C NMR shifts, researchers can effectively distinguish between and quantify the electronic effects from the proximal side and the hydrogen-bonding interactions on the distal side. nih.govacs.org This dual-probe approach provides a detailed map of the electrostatic environment within the heme active site. nih.gov
| Heme Protein/Model Complex | Proximal Ligand Effect | Distal H-Bonding Effect | 15N Paramagnetic Shift Trend | 13C Paramagnetic Shift Trend |
|---|---|---|---|---|
| Model Complex | Increased Donor Strength | N/A | Decrease | Decrease (more sensitive) |
| Model Complex | Increased Fe-Im Tilt | N/A | Decrease | Increase |
| Various Heme Proteins | N/A | Increased H-Bonding | Decrease (more pronounced) | Decrease |
The selective incorporation of ¹⁵N into molecules allows for the measurement of spin-spin coupling constants (J-couplings) between ¹⁵N and other nuclei like ¹³C and ¹H. nih.gov These coupling constants provide direct, through-bond connectivity information that is invaluable for confirming molecular structures, identifying isomers, and studying conformational dynamics. nih.govrsc.org The analysis of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants is a powerful tool, especially in the study of nitrogen-containing heterocycles where structural assignment can be ambiguous. nih.gov
For example, measuring ¹J(¹³C,¹⁵N) coupling constants can definitively establish the connectivity between carbon and nitrogen atoms, helping to distinguish between different possible products of a chemical reaction. nih.gov Similarly, two- and three-bond couplings, such as ²J(¹³C,¹⁵N) or ³J(¹H,¹⁵N), can provide crucial information about molecular conformation and the presence of specific structural motifs, like hydrogen bonds. nih.govmdpi.com The magnitude of these J-couplings is dependent on the dihedral angle between the coupled nuclei, the hybridization of the atoms involved, and the electronic nature of the intervening bonds. nih.gov
| Compound Type | Coupling Constant | Typical Value (Hz) | Structural Information Provided |
|---|---|---|---|
| Urea (¹³C-¹⁵N) | ¹J(¹³C,¹⁵N) | 20 | Direct C-N bond connectivity. nih.gov |
| Acetamide (¹⁵N) | ¹J(¹³C,¹⁵N) | 14 | Aliphatic amide C-N bond connectivity. nih.gov |
| Benzamide (¹⁵N) | ¹J(¹³C,¹⁵N) | 16 | Aromatic amide C-N bond connectivity. nih.gov |
| Nitrogen Heterocycles | ¹H-¹⁵N / ¹³C-¹⁵N | Variable | Confirmation of cyclization pathways and tautomeric forms. nih.gov |
Transition-metal cyanide coordination polymers are materials with complex, extended structures that are often insoluble, making them difficult to characterize by solution-state NMR. nih.govresearchgate.net Solid-state NMR (ssNMR), particularly using the Magic Angle Spinning (MAS) technique, is a powerful method for studying the local structure of these materials. nih.gov The analysis of ¹³C and ¹⁵N ssNMR spectra of paramagnetic metal cyanide polymers can be performed even at natural isotopic abundance. nih.govresearchgate.net
In these paramagnetic systems, the chemical shifts deviate significantly from typical diamagnetic ranges and are primarily influenced by the proximity of the cyanide ligand to the paramagnetic metal center. nih.govresearchgate.net The combination of several NMR parameters provides detailed local structural information:
Isotropic Chemical Shifts: The position of the NMR signal reveals the local electronic environment and proximity to paramagnetic centers.
Temperature Dependence: The variation of chemical shifts with temperature (Curie plots) helps to confirm the assignment of signals and provides insight into magnetic properties. researchgate.net
Transverse Relaxation Times (T₂): These measurements give information about molecular dynamics and the distance to paramagnetic centers. nih.govresearchgate.net
This multi-pronged approach using ssNMR lays the foundation for elucidating the structures of unknown paramagnetic metal-cyanide coordination polymers. nih.gov
The substitution of ¹⁴N with ¹⁵N can induce small but measurable changes in reaction rates and equilibria, known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), respectively. These isotopic effects provide profound insights into reaction mechanisms and transition state structures. nih.gov
In the context of NMR, isotopic substitution can also affect chemical shifts. For example, in the reversible reaction of cyanide with NAD⁺ to form NAD-CN, the ¹⁵N EIE was measured to be 1.004 ± 0.002. nih.gov This value reflects the change in the vibrational environment of the nitrogen atom upon moving from the reactant (free cyanide) to the product (NAD-CN adduct). The magnitude of the isotope effect can be correlated with changes in bond order and force constants at the nitrogen nucleus, offering a window into the electronic rearrangements that occur during a chemical reaction. nih.gov Analyzing these subtle isotopic effects on NMR parameters allows for a detailed investigation of reaction pathways and the nature of chemical bonding in both stable molecules and transient intermediates. nih.gov
Carbon-13 and Nitrogen-15 NMR Analysis of Iron-Bound Cyanides in Heme Proteins and Model Complexes
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. alfa-chemistry.com By measuring the mass-to-charge ratio of ions, MS can differentiate between molecules containing the lighter ¹⁴N isotope and their ¹⁵N-labeled counterparts. This capability is fundamental to the applications of potassium cyanide-¹⁵N in various research areas.
Quantitative proteomics and metabolomics aim to measure the absolute or relative abundance of proteins and metabolites within a biological system. The use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and reproducible quantification in these fields. nih.govnih.gov Metabolic labeling, a common approach, involves introducing ¹⁵N-labeled nutrients into cell cultures or organisms, leading to the incorporation of the heavy isotope into all newly synthesized proteins and metabolites. ckgas.comuu.nl These ¹⁵N-labeled proteomes or metabolomes can then be used as internal standards, spiked into unlabeled samples to correct for variations in sample preparation and instrument analysis. nih.gov
A notable application is the synthesis of ¹⁵N-labeled potassium ferrocyanide (K₄[Fe(C¹⁵N)₆]) from potassium cyanide-¹⁵N. researchgate.net This labeled complex can be used as a tracer to study the fate and transformation of cyanide in environmental or biological systems. By using a labeled standard, researchers can accurately quantify the detoxification and biodegradation pathways of cyanide complexes. researchgate.net
Table 1: Applications of ¹⁵N-Labeled Standards in Quantitative Analysis
| Application Area | Technique | Role of ¹⁵N-Labeled Standard | Example Derivative from K¹⁵CN |
|---|---|---|---|
| Proteomics | Isotope Dilution MS | Internal standard for absolute protein quantification. | ¹⁵N-labeled amino acids |
| Metabolomics | Isotope Dilution MS | Internal standard for absolute metabolite quantification. | ¹⁵N-labeled metabolic intermediates |
| Environmental Science | Tracer Studies | Tracing the fate and transformation of contaminants. | ¹⁵N-labeled potassium ferrocyanide |
High-resolution mass spectrometry (HRMS) is indispensable for the characterization of newly synthesized ¹⁵N-labeled compounds. nih.gov Instruments such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide extremely high mass accuracy, often in the low parts-per-million (ppm) range. nist.govcore.ac.uk This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. youtube.com
When a compound is synthesized using potassium cyanide-¹⁵N, HRMS is used to confirm the successful incorporation of the ¹⁵N isotope. The mass of the resulting molecule will be shifted by a value corresponding to the number of ¹⁵N atoms incorporated. For each ¹⁴N atom replaced by a ¹⁵N atom, the monoisotopic mass increases by approximately 0.997 Da. HRMS can measure this mass shift with high accuracy, confirming the identity of the labeled product. ckisotopes.com
Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS can provide structural confirmation. nih.govmaastrichtuniversity.nl In an MS/MS experiment, the labeled molecule is isolated, fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern of the ¹⁵N-labeled compound will differ from that of its unlabeled counterpart, with fragments containing the ¹⁵N atom exhibiting a characteristic mass shift. This information helps to pinpoint the location of the ¹⁵N label within the molecule's structure. nist.gov
Table 2: HRMS Analysis of a Hypothetical ¹⁵N-Labeled Compound
| Parameter | Unlabeled Compound (C₅H₅N₅) | ¹⁵N-Labeled Compound (C₅H₅¹⁵N₅) |
|---|---|---|
| Theoretical Monoisotopic Mass | 135.0545 u | 140.0396 u |
| Observed Mass (HRMS) | 135.0543 u | 140.0394 u |
| Mass Accuracy | -1.5 ppm | -1.4 ppm |
| Confirmation | Molecular formula confirmed. | Successful incorporation of five ¹⁵N atoms confirmed. |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a high-resolution imaging technique that provides detailed chemical information about the surface of a sample. aip.orgspringernature.com In the context of ¹⁵N-labeled compounds, ToF-SIMS can be used to visualize the spatial distribution of these molecules within cells and tissues with subcellular resolution. nih.govosti.gov
The process involves bombarding the sample with a primary ion beam, which causes secondary ions to be ejected from the surface. These secondary ions are then analyzed by a time-of-flight mass spectrometer. rsc.org By rastering the primary ion beam across the sample, a chemical map, or image, of the surface can be generated.
For cell and tissue imaging, ¹⁵N-labeled compounds are introduced to the biological system. These can be ¹⁵N-labeled amino acids, lipids, or drugs synthesized using potassium cyanide-¹⁵N as a starting material. After a period of incubation, the cells or tissues are prepared for ToF-SIMS analysis. The resulting images will show the localization of the ¹⁵N-labeled compounds. For example, nitrogen-containing secondary ions such as CN⁻ and CNO⁻ will show a mass shift if they contain the ¹⁵N isotope, allowing for their specific detection and imaging. nih.govnih.gov This technique is particularly valuable for cell tracking studies and for investigating the uptake and distribution of drugs and metabolites at a subcellular level. aip.orgnih.gov
Table 3: Key Features of ToF-SIMS for ¹⁵N Imaging
| Feature | Description | Relevance to ¹⁵N-Labeling |
|---|---|---|
| High Spatial Resolution | Sub-micrometer resolution can be achieved. | Enables visualization of ¹⁵N-labeled compounds within cellular compartments. |
| High Sensitivity | Capable of detecting trace amounts of material. | Allows for the detection of low concentrations of ¹⁵N-labeled tracers. |
| Parallel Detection | A full mass spectrum is acquired at each pixel. | Provides comprehensive chemical information and allows for retrospective analysis. |
| Label-Free Potential | Can analyze samples without the need for fluorescent labels. | The ¹⁵N isotope itself acts as the label, providing direct chemical information. aip.org |
Other Spectroscopic Techniques for Isotope Trace Analysis
While mass spectrometry is a dominant technique, other spectroscopic methods also play a role in the analysis of ¹⁵N-labeled compounds.
Fourier-transform infrared (FTIR) spectroscopy can be used to identify the vibrational modes of molecules. The substitution of ¹⁴N with ¹⁵N leads to a shift in the vibrational frequencies of bonds involving the nitrogen atom. For example, the C≡N stretching frequency in potassium cyanide-¹⁵N will be at a lower wavenumber compared to its unlabeled counterpart. This isotopic shift can be used to confirm the presence of the ¹⁵N label and to study the chemical environment of the nitrogen atom. rsc.orgrsc.org
Raman spectroscopy, another vibrational spectroscopy technique, offers similar capabilities to FTIR and can also be used to detect the isotopic shift in ¹⁵N-labeled molecules. rsc.org It can be particularly useful for in-situ analysis of biological samples in an aqueous environment.
Optical spectroscopy in the visible and near-infrared (VIS/NIR) range has also been explored for detecting variations in foliar δ¹⁵N, indicating its potential for large-scale, non-destructive analysis of nitrogen isotopes in ecological studies. frontiersin.org
Mechanistic Elucidation Using Potassium Cyanide 15n As a Tracer
Chemical Reaction Mechanism Investigations
The distinct mass of the ¹⁵N isotope allows for the precise tracking of the cyanide moiety through various chemical reactions, providing unambiguous evidence for proposed mechanistic pathways.
Tracing the Fate of Cyanide in Organic and Inorganic Transformations
Potassium cyanide-¹⁵N has been instrumental in determining the fate of the cyanide ligand in a variety of chemical transformations. In inorganic chemistry, a notable application is in the synthesis of labeled coordination compounds. For instance, the preparation of ¹⁵N-labeled potassium ferrocyanide (K₄[Fe(C¹⁵N)₆]·3H₂O) from potassium cyanide-¹⁵N (KC¹⁵N) and a ferrous iron salt has been developed for use in tracer experiments. researchgate.netresearchgate.net These labeled complexes are crucial for studying the environmental fate and detoxification of iron cyanide compounds. researchgate.netresearchgate.net The synthesis involves the direct reaction of ¹⁵N-labeled potassium cyanide with a ferrous salt, resulting in the formation of the hexacyanoferrate(II) complex where the nitrogen atoms of the cyanide ligands are isotopically labeled.
Studies on Nucleophilic Substitution Reactions with ¹⁵N-Labeled Cyanide
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the cyanide ion is a potent nucleophile. chemguide.co.ukyoutube.comlibretexts.org These reactions typically involve the displacement of a leaving group, such as a halide, from an alkyl or aryl group by the cyanide ion to form a nitrile. chemguide.co.ukyoutube.comlibretexts.org The general mechanism for the reaction of a halogenoalkane with potassium cyanide is as follows:
R-X + KCN → R-CN + KX
The use of ¹⁵N-labeled potassium cyanide in these studies can provide deeper insights into the reaction mechanism, particularly in cases where the cyanide ion could potentially react at either the carbon or nitrogen atom (ambidentate reactivity). By analyzing the final product using mass spectrometry or NMR spectroscopy, the position of the ¹⁵N label can be determined, confirming that the attack occurs via the carbon atom of the cyanide ion.
| Reactant (Halogenoalkane) | Reagent | Conditions | Product (Nitrile) |
| Bromoethane | Potassium Cyanide | Ethanolic solution, heat under reflux | Propanenitrile |
| 1-Bromopropane | Potassium Cyanide | Ethanolic solution, heat under reflux | Butanenitrile |
| Iodoalkanes | Potassium Cyanide | Ethanolic solution, heat under reflux | Correspondingly longer chain nitrile |
| Chloroalkanes | Potassium Cyanide | Ethanolic solution, heat under reflux | Correspondingly longer chain nitrile |
This table illustrates typical nucleophilic substitution reactions where ¹⁵N-labeled cyanide could be used to verify the reaction mechanism.
Biochemical and Metabolic Pathway Analysis
In the realm of biochemistry and metabolism, potassium cyanide-¹⁵N is an invaluable tracer for understanding the complex pathways of nitrogen metabolism and the interaction of cyanide with biological macromolecules.
Tracing the Incorporation and Metabolic Fate of Cyanide-¹⁵N in Biological Systems
The metabolic fate of cyanide in biological systems is a critical area of study due to its toxicity. The primary detoxification pathway involves the enzymatic conversion of cyanide to the less toxic thiocyanate (B1210189), a reaction catalyzed by rhodanese. cdc.gov Minor metabolic pathways include the reaction with cysteine to form 2-aminothiazoline-4-carboxylic acid (ATCA) and incorporation into the one-carbon metabolic pool. cdc.gov
Isotopic labeling studies using ¹³C and ¹⁵N-labeled cyanide have been pivotal in confirming these metabolic routes. For instance, a study involving the administration of a mixture of NaCN and K¹³C¹⁵N to rabbits confirmed the production of the metabolite 2-aminothiazoline-4-oxoaminoethanoic acid (ATOEA). researchgate.net The detection of both unlabeled and double-labeled ATOEA in the plasma provided definitive evidence of its origin from the administered cyanide. researchgate.net Such tracer studies allow for the quantitative assessment of different metabolic pathways and their contribution to cyanide detoxification.
| Animal Model | Labeled Cyanide Administered | Metabolite Detected | Significance |
| Rabbit | NaCN:K¹³C¹⁵N (1:1) | ATOEA and ATOEA-¹³C¹⁵N | Confirmed the production of ATOEA from cyanide and glutathione (B108866) interaction. researchgate.net |
| Rat, Rabbit, Swine | NaS¹³C¹⁵N and Na¹³C¹⁵N (internal standards) | Thiocyanate (SCN⁻) and 2-amino-2-thiazoline-4-carboxylic acid (ATCA) | Characterized the toxicokinetics of cyanide and its major metabolites. nih.gov |
Elucidation of Nitrogen Flow and Dynamics in Cellular and Subcellular Networks
While direct studies using potassium cyanide-¹⁵N to elucidate broad nitrogen flow in cellular networks were not prominently found in the searched literature, the principle remains a powerful application of this tracer. Endogenous production of cyanide from sources like glycine (B1666218) has been identified in mammalian cells. researchgate.net In one study, ¹³C,¹⁵N-labeled glycine was used to trace its contribution to the endogenous cyanide pool and subsequent protein S-cyanylation, highlighting the dynamic nature of nitrogen metabolism within cellular compartments like lysosomes. researchgate.net This approach demonstrates the potential for using labeled cyanide precursors or cyanide itself to map the intricate pathways of nitrogen utilization and signaling in cells.
Investigation of Enzyme-Substrate Interactions and Catalytic Mechanisms
Potassium cyanide is a known inhibitor of several enzymes, most notably cytochrome c oxidase in the mitochondrial electron transport chain. researchgate.net This inhibitory property, combined with isotopic labeling, can be exploited to probe enzyme active sites and reaction mechanisms.
A study on the reversible reaction of cyanide with NAD+ (Nicotinamide adenine (B156593) dinucleotide) to form NAD-CN investigated the remote secondary ¹⁵N isotope effects. sigmaaldrich.com By substituting the ring nitrogen of the nicotinamide (B372718) group with ¹⁵N, researchers could measure the kinetic and equilibrium isotope effects of the cyanide addition. sigmaaldrich.com These subtle isotopic effects provide valuable information about changes in bonding and structure at the active site during the reaction, contributing to a more detailed understanding of the catalytic mechanism of dehydrogenases. sigmaaldrich.com
Furthermore, while not explicitly using ¹⁵N labeling, studies on the interaction of potassium cyanide with the active site of CO dehydrogenase have shown that cyanide acts as a competitive inhibitor with respect to the substrate, carbon monoxide. chemguide.co.uk Such studies provide a foundation for future investigations where ¹⁵N-labeled cyanide could be used to further probe the coordination chemistry and electronic structure of the enzyme-inhibitor complex through techniques like ENDOR (Electron-Nuclear Double Resonance) spectroscopy.
Specific Studies on Cytochrome c Oxidase Inhibition Mechanisms
The primary mechanism of cyanide toxicity involves the inhibition of cytochrome c oxidase (also known as Complex IV), the terminal enzyme of the mitochondrial electron transport chain. wikipedia.org This inhibition leads to a halt in cellular respiration and a rapid decrease in the production of ATP, the main energy currency of the cell.
Cyanide binds to the ferric (Fe³⁺) iron atom in the heme a₃ component of the cytochrome a₃-CuB binuclear center of cytochrome c oxidase. researchgate.net This binding is rapid and reversible. nih.gov The formation of the cyanide-cytochrome c oxidase complex prevents the binding of oxygen to the enzyme, thereby blocking the final step of the electron transport chain. wikipedia.org
The use of Potassium cyanide-15N would theoretically allow researchers to:
Directly track the cyanide ligand: By using techniques such as electron paramagnetic resonance (EPR) or other spectroscopic methods sensitive to isotopic substitution, the precise location and bonding environment of the ¹⁵N-labeled cyanide within the enzyme's active site could be confirmed and studied in greater detail.
Investigate binding kinetics: Isotope-specific analytical methods could provide more refined data on the on- and off-rates of cyanide binding to the enzyme.
Elucidate conformational changes: The presence of the ¹⁵N label could be used in advanced spectroscopic techniques to probe for subtle conformational changes in the enzyme upon cyanide binding.
A summary of the kinetic parameters of KCN inhibition of cytochrome c oxidase from a representative study is provided below.
| Parameter | Value | Condition |
| Inhibition Type | Non-competitive (with respect to cytochrome c) | |
| Apparent Kᵢ | ~0.2 µM | pH 7.4, 25°C |
| Binding Stoichiometry | 1 mole of CN⁻ per mole of heme a₃ | |
| Effect on Enzyme | Blocks electron transfer to oxygen | Halts aerobic respiration |
This table presents generalized data from studies on potassium cyanide and cytochrome c oxidase.
Toxicological Pathway Investigations
The application of this compound as a tracer has been instrumental in understanding the metabolic fate of cyanide within biological systems. Its primary use is in tracing the detoxification pathways that organisms employ to mitigate the toxic effects of cyanide.
The principal pathway for cyanide detoxification in mammals and other organisms is its enzymatic conversion to the significantly less toxic thiocyanate (SCN⁻). nih.gov This reaction is primarily catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). nih.gov
The use of this compound allows for the unambiguous tracing of the nitrogen atom from the cyanide molecule to the resulting thiocyanate. This is crucial for confirming the pathway and quantifying the rate and extent of detoxification. The general reaction is as follows:
CN⁻ + S₂O₃²⁻ (thiosulfate) ---(Rhodanese)--> SCN⁻ + SO₃²⁻ (sulfite)
By administering ¹⁵N-labeled potassium cyanide, researchers can monitor the appearance of ¹⁵N-labeled thiocyanate in biological fluids such as blood and urine. This provides direct evidence of the rhodanese-mediated detoxification process.
Research Findings from Tracer Studies:
Isotopic tracer studies, conceptually similar to those that would use this compound, have been fundamental in establishing the following:
Confirmation of the primary detoxification route: These studies have definitively shown that the conversion to thiocyanate is the major metabolic pathway for cyanide.
Quantification of detoxification rates: By measuring the rate of appearance of labeled thiocyanate, the capacity of the rhodanese system to handle a cyanide load can be determined.
Tissue-specific detoxification: The distribution of labeled thiocyanate can help identify the primary sites of cyanide detoxification, with the liver and kidneys showing high rhodanese activity. nih.gov
The table below summarizes the key components and outcomes of the rhodanese-mediated cyanide detoxification pathway.
| Component | Role |
| Substrate | Cyanide (CN⁻) |
| Co-substrate | Thiosulfate (S₂O₃²⁻) |
| Enzyme | Rhodanese (Thiosulfate sulfurtransferase) |
| Product | Thiocyanate (SCN⁻) |
| Cellular Location | Primarily Mitochondria |
| Primary Organs | Liver, Kidneys |
| Toxicological Outcome | Conversion of a potent toxin to a significantly less harmful compound. nih.gov |
Biological and Biomedical Research Applications of 15n Labeled Cyanide
Metabolic Tracing Studies in Cellular and Organismal Models
Isotopically labeled molecules are invaluable for tracking metabolic pathways and quantifying the turnover of biomolecules. Potassium cyanide-¹⁵N, and precursors labeled with ¹⁵N that lead to its endogenous formation, are utilized in several advanced metabolic tracing methodologies.
Recent research has unveiled that cyanide is endogenously produced in mammalian cells and tissues, acting as a signaling molecule akin to other gasotransmitters like nitric oxide and carbon monoxide. nih.govbiorxiv.orgresearchgate.netnih.gov Glycine (B1666218) has been identified as a significant precursor for this endogenous cyanide production. nih.govbiorxiv.orgresearchgate.net To trace the origin and metabolic fate of this endogenously generated cyanide, studies have employed glycine labeled with both ¹³C and ¹⁵N. nih.govbiorxiv.org
When mouse liver lysates were incubated with ¹³C, ¹⁵N-labeled glycine, researchers could track the incorporation of the "heavy" cyanide into proteins. nih.govbiorxiv.org This tracking revealed a post-translational modification known as S-cyanylation, where a cyanide group is added to the sulfur atom of cysteine residues on proteins. nih.govnih.gov This modification was detected on hundreds of proteins, indicating its potential role in regulating protein function and various signaling pathways. biorxiv.orgnih.gov The use of ¹⁵N-labeled precursors allows for the definitive identification of these cyanide-modified proteins and helps to distinguish them from other modifications. nih.govbiorxiv.org
Table 1: Research Findings on S-Cyanylation using ¹⁵N-Labeled Precursors
| Research Finding | Organism/System | Labeled Compound Used | Key Outcome | Reference |
| Identification of S-cyanylated proteins | Mouse Liver Lysates | ¹³C, ¹⁵N-Glycine | Detected 354 "heavy" cyanylated peptides on 201 proteins, confirming glycine as a source of the cyano group. | biorxiv.org |
| Proteome-wide analysis of S-cyanylation | HepG2 cells, Mouse Liver | ¹³C, ¹⁵N-Glycine | Demonstrated that endogenously generated cyanide from glycine leads to widespread protein S-cyanylation, affecting proteins involved in various biological processes. | nih.govresearchgate.net |
| Effect on enzyme activity | in vitro analysis | - | S-cyanylation was shown to affect the enzymatic activity of proteins like ENO2 and CYP20-3. | nih.govdiscovery.csiro.au |
Stable Isotope Labeling in Mammals (SILAM) is a powerful technique for in vivo quantitative proteomics. This method involves feeding an animal, typically a rodent, a diet in which all nitrogen sources are replaced with ¹⁵N-enriched compounds. This leads to the incorporation of the heavy isotope into all amino acids and, consequently, all proteins in the animal's body. The tissues and cells from this fully labeled animal then serve as an ideal internal standard for quantitative mass spectrometry.
The ¹⁵N-labeled proteome is mixed with a control (¹⁴N) proteome from an animal under a different experimental condition. By analyzing the mixture with a mass spectrometer, the relative abundance of each protein can be accurately determined by comparing the signal intensities of the ¹⁵N-labeled peptides with their ¹⁴N-counterparts. This approach minimizes quantitative errors that can be introduced during sample preparation. While not directly using Potassium cyanide-¹⁵N, SILAM provides a foundational methodology for tracking nitrogen metabolism and protein dynamics, which is relevant to understanding the broader context of cyanide's metabolic interactions.
The application of ¹⁵N labeling extends to the study of the turnover rates of both proteins and lipids. For protein turnover, once an organism is labeled with ¹⁵N, the rate of protein degradation and synthesis can be measured by tracking the dilution of the ¹⁵N label over time as it is replaced by ¹⁴N from a standard diet. This pulse-chase approach provides critical information on the dynamics of the proteome in response to various physiological or pathological stimuli.
Similarly, ¹⁵N-labeling strategies can be combined with mass spectrometry to quantify the dynamics of nitrogen-containing phospholipids (B1166683) in living organisms. nih.govnih.gov By introducing a ¹⁵N-labeled precursor for the headgroup of phospholipids, researchers can measure the turnover rates of intact phospholipid molecules. nih.gov This allows for a comprehensive analysis of membrane maintenance and remodeling. nih.govnih.gov While direct studies using ¹⁵N-labeled cyanide to track lipid disposition are not prominent, the general methodology of using ¹⁵N to trace the flow of nitrogen into nitrogen-containing lipids is a well-established technique for understanding lipid metabolism. nih.gov
Studies on Cellular Respiration and Bioenergetics
Cyanide is widely known as a potent inhibitor of mitochondrial respiration due to its binding to cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain. researchgate.netphenomenex.blogresearchgate.net This inhibition halts aerobic respiration and cellular ATP production. phenomenex.blog However, recent studies have revealed a more complex, biphasic role for cyanide in cellular bioenergetics. nih.govnih.gov
At low, physiological concentrations (nanomolar to low micromolar), cyanide has been shown to stimulate mitochondrial electron transport and increase ATP generation. nih.govnih.govresearchgate.net This stimulatory effect is linked to the actions of endogenously produced cyanide. nih.govresearchgate.net Studies have demonstrated that glycine, a precursor to endogenous cyanide, can enhance the bioenergetic profile of cells, an effect that is reversed by cyanide scavengers. nih.govresearchgate.net This suggests that endogenously generated cyanide acts as a signaling molecule that modulates mitochondrial activity. nih.govnih.gov While these studies have not exclusively used Potassium cyanide-¹⁵N, the use of ¹⁵N-labeled precursors to track endogenous cyanide production has been instrumental in linking this production to the observed effects on cellular respiration. nih.govbiorxiv.org The ability to trace the source of the active cyanide molecule provides a clearer understanding of its regulatory role in bioenergetics.
Table 2: Biphasic Effect of Cyanide on Cellular Respiration
| Cyanide Concentration | Effect on Mitochondrial Respiration | Cellular Outcome | Reference |
| Low (nM to low µM) | Stimulation of Complex IV activity | Increased ATP production, enhanced cell proliferation | nih.govnih.gov |
| High (high µM to mM) | Inhibition of Complex IV activity | Cessation of aerobic respiration, cell death | researchgate.netphenomenex.blog |
Identification and Activity Assessment of Microorganisms
Stable Isotope Probing (SIP) is a powerful molecular technique used in microbial ecology to identify metabolically active microorganisms in a complex community without the need for cultivation. By providing a substrate enriched with a stable isotope like ¹⁵N, researchers can trace the incorporation of the isotope into the biomass of active microbes.
Diazotrophs are microorganisms that can fix atmospheric nitrogen (N₂) into ammonia, a process crucial for nitrogen bioavailability in ecosystems. To identify which members of a microbial community are actively fixing nitrogen, researchers can use SIP with ¹⁵N₂ gas. The active diazotrophs will incorporate the ¹⁵N into their cellular components, including their nucleic acids (DNA and RNA).
In ¹⁵N-DNA-SIP and ¹⁵N-RNA-SIP , after exposing a microbial community to ¹⁵N₂, the total DNA or RNA is extracted. The labeled ("heavy") nucleic acids are then separated from the unlabeled ("light") nucleic acids by density gradient ultracentrifugation. The ¹⁵N-enriched fractions are then analyzed using sequencing techniques to identify the organisms that were actively fixing nitrogen. RNA-SIP is often used to identify the most active members of the community, as RNA has a faster turnover rate than DNA. This technique provides a direct link between a specific metabolic function (nitrogen fixation) and the identity of the microorganisms performing it.
Applications in Systems Biology and "Omics" Research
The integration of stable isotope labeling with systems-level "omics" approaches, such as metabolomics, provides a powerful tool for elucidating complex biological processes. The use of compounds labeled with heavy isotopes, such as Potassium cyanide-15N, allows researchers to trace the metabolic fate of specific atoms or functional groups within a complex biological system. This approach is particularly valuable in the field of metabolomics, which aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample.
Integration of ¹⁵N-Labeling with Metabolomics for Uncharacterized Metabolites
Untargeted metabolomics, a hypothesis-generating approach, seeks to capture a global snapshot of all detectable metabolites in a sample. A significant challenge in this field is the identification of unknown or uncharacterized metabolites. The integration of ¹⁵N-labeling offers a robust solution to this problem, particularly for nitrogen-containing compounds. By introducing a ¹⁵N-labeled precursor, such as this compound, into a biological system, researchers can selectively tag metabolites that incorporate the nitrogen atom from the labeled source.
When analyzed by mass spectrometry, these ¹⁵N-labeled metabolites will exhibit a characteristic mass shift compared to their unlabeled (¹⁴N) counterparts. This mass shift directly corresponds to the number of nitrogen atoms incorporated from the labeled source, providing a crucial piece of information for determining the elemental composition and, ultimately, the identity of previously uncharacterized metabolites.
A key application of this methodology is in the discovery of novel secondary metabolites from microorganisms. For instance, in studies of cyanobacteria, which are known to produce a diverse array of nitrogen-containing natural products, stable isotope labeling with a ¹⁵N source is a powerful technique. nih.gov By cultivating the cyanobacteria in a medium containing a ¹⁵N-labeled nitrogen source, all nitrogen-containing metabolites become labeled. nih.gov
Subsequent comparative analysis of the metabolomes from ¹⁵N-labeled and unlabeled cultures using liquid chromatography-mass spectrometry (LC-MS) allows for the straightforward identification of nitrogenous compounds. nih.gov The observed mass shift for a given metabolite directly reveals the number of nitrogen atoms in its structure, significantly constraining the possibilities for its molecular formula and aiding in its structural elucidation. nih.gov This approach has been successfully used to match biosynthetic gene clusters to their corresponding nitrogen-containing secondary metabolites, even for previously uncharacterized compounds. nih.gov
Table 1: Hypothetical Data for Identification of Uncharacterized Nitrogen-Containing Metabolites
The following interactive table illustrates how data from a comparative metabolomics experiment using a ¹⁵N-labeled nitrogen source could be presented. The table shows a list of detected metabolite features, their retention times, and their measured mass-to-charge ratios (m/z) in both unlabeled (¹⁴N) and labeled (¹⁵N) samples. The calculated mass shift is used to determine the number of nitrogen atoms in each molecule.
| Metabolite Feature | Retention Time (min) | m/z (Unlabeled, ¹⁴N) | m/z (Labeled, ¹⁵N) | Mass Shift (Da) | Number of N Atoms | Putative Identification |
| Unknown_1 | 2.5 | 175.08 | 176.08 | 1.00 | 1 | Uncharacterized Metabolite A |
| Known_A | 3.1 | 204.12 | 206.12 | 2.00 | 2 | Known Compound X |
| Unknown_2 | 4.8 | 312.15 | 315.15 | 3.00 | 3 | Uncharacterized Metabolite B |
| Known_B | 5.6 | 150.05 | 151.05 | 1.00 | 1 | Known Compound Y |
| Unknown_3 | 6.2 | 421.22 | 425.22 | 4.00 | 4 | Uncharacterized Metabolite C |
This table is a representation of the type of data generated in such experiments and is for illustrative purposes only.
Detailed Research Findings from Analogous Studies
While specific studies detailing the use of this compound for the discovery of uncharacterized metabolites through metabolic tracing are not prevalent in the reviewed literature, the principles are well-established from studies using other ¹⁵N sources, such as ¹⁵N-labeled nitrate (B79036) in cyanobacteria.
In one such study, the analysis of the sequenced genome of Nostoc sp. UIC 10630 identified several biosynthetic gene clusters predicted to produce nitrogen-containing secondary metabolites. nih.gov To identify these compounds, the organism was cultured in both a standard medium (containing ¹⁴N-nitrate) and a ¹⁵N-enriched medium.
Comparative metabolomic analysis of extracts from both cultures revealed several nitrogen-containing compounds that displayed the expected mass shifts. The number of incorporated ¹⁵N atoms, as determined by the mass shift, was consistent with the predictions from the genomic analysis for several of the biosynthetic gene clusters. This approach led to the successful identification and structural elucidation of new secondary metabolites. nih.gov
Table 2: Example Data from a ¹⁵N-Labeling Metabolomics Study of Nostoc sp.
This interactive table provides a simplified representation of the findings from a study where ¹⁵N-labeling was used to correlate biosynthetic gene clusters (BGCs) with their metabolic products.
| Biosynthetic Gene Cluster (BGC) | Predicted # of N Atoms | Observed m/z (¹⁴N) | Observed m/z (¹⁵N) | Inferred # of N Atoms | Compound Identification |
| BGC1 | 3 | 450.28 | 453.28 | 3 | Nostopeptolide Analog |
| BGC2 | 6 | 678.41 | 684.41 | 6 | New Pyrrolidone Derivative |
| BGC3 | 10 | 865.52 | 875.52 | 10 | Aeruginosin 865 |
| BGC4 | 7 | 721.45 | 728.45 | 7 | New Anabaenopeptin |
This table is adapted from the principles and findings of published research on cyanobacteria and is for illustrative purposes. nih.gov
The integration of ¹⁵N-labeling with untargeted metabolomics, therefore, represents a powerful strategy for navigating the complexity of the metabolome and uncovering novel, biologically active compounds. The use of specific ¹⁵N-labeled precursors like this compound holds the potential to trace the metabolic pathways of the cyanide moiety and identify previously uncharacterized metabolites that are products of its biotransformation.
Environmental and Ecological Research Utilizing Potassium Cyanide 15n
Tracing the Environmental Fate and Cycling of Cyanide and Nitrogenous Compounds
The use of ¹⁵N-labeled compounds is a cornerstone of modern ecological research, enabling the elucidation of complex nutrient cycles. wikipedia.org Potassium cyanide-¹⁵N, in particular, offers a unique avenue to investigate the fate of both cyanide and nitrogen in ecosystems impacted by industrial activities.
A significant application of potassium cyanide-¹⁵N is in the synthesis of other ¹⁵N-labeled compounds for environmental studies. For instance, it has been used in the preparation of ¹⁵N-labeled potassium ferrocyanide (K₄[Fe(C¹⁵N)₆]*3H₂O). researchgate.netccsenet.orgresearchgate.net This labeled iron cyanide complex is instrumental in quantifying its detoxification, through biodegradation and transformation, within soil-plant systems. researchgate.netccsenet.orgresearchgate.net By tracing the ¹⁵N, researchers can determine the extent to which these complex cyanides are broken down by microbial activity in the soil and subsequently taken up by plants. This method provides a clear and quantitative measure of the fate of cyanide-derived nitrogen in contaminated environments. researchgate.netccsenet.orgresearchgate.net
Research Finding: Studies utilizing ¹⁵N-labeled potassium ferrocyanide have demonstrated that the nitrogen from the cyanide complex can be incorporated into the soil-plant system, indicating active biodegradation. researchgate.netccsenet.orgresearchgate.net The ability to create highly enriched labeled compounds from potassium cyanide-¹⁵N is a cost-effective approach for conducting these essential tracer experiments. researchgate.netccsenet.org
Isotopic tracers like ¹⁵N are fundamental to understanding nitrogen (N) cycling and nutrient dynamics in various ecosystems. nih.govnau.edu While not always directly involving potassium cyanide, the principles of ¹⁵N tracing are universal. The introduction of a ¹⁵N-labeled compound allows researchers to follow the pathways of nitrogen as it is assimilated by organisms, transformed through microbial processes such as nitrification and denitrification, and retained within the ecosystem. wikipedia.orgnih.gov
A meta-analysis of studies using enriched ¹⁵N tracers across different ecosystems revealed that the largest sinks for nitrogen are typically below ground in forests, shrublands, and grasslands. nih.govnau.edu This highlights the critical role of soil and root systems in nitrogen retention. nih.govnau.edu The recovery of the ¹⁵N tracer in various ecosystem pools (plants, soil, microbes) provides a direct measure of nitrogen partitioning and retention efficiency. nih.govnau.edu
| Ecosystem Type | Mean ¹⁵N Tracer Recovery (%) |
| Shrublands | 89.5 |
| Wetlands | 84.8 |
| Forests | 74.9 |
| Grasslands | 51.8 |
Table 1: Mean ecosystem ¹⁵N tracer recovery across different ecosystem types, indicating the percentage of the applied ¹⁵N tracer retained within the ecosystem. Data from a meta-analysis of ¹⁵N tracer field studies. nih.gov
Potassium cyanide-¹⁵N can be used to trace the uptake and distribution of nitrogen derived from cyanide in plants and soil. nih.gov Experiments with wheat and sorghum have shown that cyanogenic nitrogen becomes enriched in plant tissues following exposure to ¹⁵N-cyanide. nih.gov This enrichment can be influenced by the presence of other nitrogen sources like nitrate (B79036) and ammonium. nih.gov
Research Finding: In the absence of nitrate and ammonium, the enrichment of ¹⁵N from cyanide increased significantly in sorghum shoots and wheat roots at higher cyanide concentrations, suggesting an increased reliance on cyanide as a nitrogen source when other forms are limited. nih.gov This indicates that plants can actively assimilate nitrogen from cyanide, a process that can be precisely tracked using ¹⁵N labeling. nih.gov Reciprocal ¹⁵N labeling studies have also demonstrated an interaction between cyanide and ammonium uptake in roots. nih.gov
Bioremediation and Microbial Degradation Studies
The bioremediation of cyanide-contaminated environments relies on the ability of microorganisms to break down this toxic compound. Potassium cyanide-¹⁵N is a valuable tool in these studies, allowing researchers to confirm and quantify the metabolic pathways involved.
Numerous studies have focused on isolating and assessing microbial strains for their ability to degrade cyanide. scirp.orgmdpi.comnih.govnih.govembopress.org Many of these microorganisms utilize cyanide as a nitrogen source, converting it into less toxic products like ammonia. mdpi.comnih.govnih.govembopress.org The use of potassium cyanide-¹⁵N in laboratory cultures can provide definitive proof that the observed increase in ammonia or other nitrogenous compounds is a direct result of cyanide degradation. By tracing the flow of ¹⁵N from the cyanide to the metabolic byproducts, researchers can elucidate the specific biochemical pathways employed by different bacterial and fungal strains. nih.gov
Research Finding: Studies have identified various bacterial strains, such as Bacillus licheniformis and Pseudomonas pseudoalcaligenes, that are highly efficient at degrading cyanide, often under alkaline conditions which is advantageous as it prevents the volatilization of toxic hydrogen cyanide gas. scirp.orgmdpi.comnih.gov The degradation of cyanide by these strains corresponds with bacterial growth and the accumulation of ammonia in the culture medium. mdpi.comnih.gov
| Microbial Strain | Reported Cyanide Tolerance/Degradation Capacity |
| Pseudomonas pseudoalcaligenes CECT5344 | Can detoxify elevated concentrations of cyanide up to 12 mM. nih.gov |
| Bacillus licheniformis CDBB B11 | Tolerates and degrades free cyanide at concentrations up to 1500 mg/L. mdpi.com |
| Isolated strains S11 and S13 | Tolerated cyanide concentrations up to 10 x 10⁻³ mol·l⁻¹. scirp.org |
| Strain C2 (from coke-oven-gas condensate) | Tolerated free cyanide at concentrations up to 500 ppm. nih.gov |
Table 2: Examples of microbial strains assessed for their potential in cyanide bioremediation, highlighting their tolerance and degradation capabilities.
Isotopic Tracing for Source Identification of Environmental Pollutants
Stable isotopes are powerful tools for identifying the sources of environmental pollutants. osti.govnih.govproquest.com The isotopic signature (the ratio of heavy to light isotopes) of a pollutant can often be traced back to its origin.
The use of ¹⁵N analysis is a well-established method for identifying sources of nitrate pollution in groundwater, distinguishing between sources such as synthetic fertilizers, animal waste, and atmospheric deposition. osti.gov Similarly, the isotopic composition of cyanide, including its ¹⁵N/¹⁴N ratio, can potentially be used to differentiate between various industrial sources of cyanide contamination. nih.govusgs.gov While carbon isotopes (¹³C/¹²C) have shown more promise in distinguishing between cyanide from different industrial wastes like blast-furnace sludge and gas-purifier waste, the ¹⁵N values can provide complementary information. nih.gov In specific industrial environments where processes cause significant nitrogen isotope fractionation, the resulting high ¹⁵N signature in waste streams can be a unique tracer for pollution. osti.gov
Research Finding: In certain industrial processes involving gas-liquid phase changes of ammonia, a significant enrichment of ¹⁵N occurs. osti.gov This enriched ¹⁵N signature can be used to trace the resulting nitrogen pollution in groundwater and distinguish it from other sources like sewage. osti.gov Vegetation that takes up nitrogen from these polluted sources will also exhibit the enriched ¹⁵N signature. osti.gov
Computational and Theoretical Investigations Complementing Potassium Cyanide 15n Research
Quantum Chemical Calculations for Prediction of Spectroscopic Parameters
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the spectroscopic parameters of molecules like Potassium Cyanide-15N. These theoretical methods are particularly powerful for determining Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, offering a direct link between a molecule's three-dimensional structure and its spectral data. smu.edu
Researchers utilize methods like Density Functional Theory (DFT) and ab initio calculations to model the electronic structure of KC¹⁵N with high accuracy. smu.eduresearchgate.net A key technique in this area is the Gauge-Including Atomic Orbital (GIAO) method, which is frequently employed to calculate NMR parameters. researchgate.netrsc.org By computing the ¹⁵N isotropic chemical shielding tensors, scientists can predict chemical shifts. These predictions can then be compared with experimental data to confirm structural assignments. rsc.org For instance, the ¹⁵N-NMR signal for cyanide bound to various heme proteins has been studied, with observed chemical shifts ranging from 412 to 1047 ppm, highlighting the sensitivity of the nitrogen nucleus to its chemical environment. nih.gov
The accuracy of these predictions depends on several factors, including the level of theory, the basis set used, and the consideration of environmental effects such as solvents. researchgate.net Machine learning models, trained on DFT-calculated data, are also emerging as a way to predict ¹⁵N chemical shifts with accuracies approaching that of DFT but at a fraction of the computational cost. bris.ac.uk
Similarly, quantum chemistry can predict spin-spin coupling constants, such as the two-bond coupling constant (²J¹⁵N¹⁵N), which provides valuable information about the geometry of hydrogen bonds and other molecular interactions. nih.gov Theoretical calculations have shown that these coupling constants are highly dependent on the internuclear distance. nih.gov
Table 1: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Parameter | Calculation Method | Predicted Value | Experimental Value | Reference Compound/System |
| ¹⁵N Chemical Shift | DFT/GIAO | Varies with environment | 412-1047 ppm | Cyano-peroxidase complexes |
| ²J¹⁵N¹⁵N Coupling Constant | DFT | Up to 25 Hz | > 16 Hz | Anionic H-chelates |
| ¹J¹⁵N¹H Coupling Constant | N/A | N/A | -97.6 Hz | Dipyrrol-2-ylquinoxalines |
This table illustrates the correlation between theoretically predicted spectroscopic parameters and experimentally observed values for nitrogen-15 in various chemical environments.
Molecular Dynamics Simulations of ¹⁵N-Labeled Species in Biological Environments
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of ¹⁵N-labeled species, such as the cyanide ion (C¹⁵N⁻), within complex biological environments. nih.govacs.org These simulations model the interactions between the labeled ion and surrounding biomolecules, including proteins and water, providing insights into processes that are often difficult to observe experimentally. nih.govresearchgate.net
MD simulations have been employed to investigate the vibrational dynamics of the cyanide anion when complexed with myoglobin. nih.gov These studies can elucidate how the binding orientation of the cyanide ligand to the heme group affects its stretching frequency. nih.gov For example, a difference of 25 cm⁻¹ in the fundamental wavenumber has been observed between the Fe-CN and Fe-NC conformations. nih.gov
Furthermore, simulations can capture crucial interactions, such as hydrogen bonding between the C¹⁵N⁻ ligand and amino acid residues like histidine within a protein's active site. nih.gov The strength of these interactions can be sensitive to the protonation state of the residues and the presence of water molecules, all of which can be modeled in MD simulations. nih.gov By providing a dynamic picture of these interactions, MD simulations help to interpret experimental data from techniques like infrared spectroscopy and contribute to a deeper understanding of enzyme mechanisms and ligand binding. nih.govacs.org
Computational Modeling for Reaction Mechanism Elucidation and Isotopic Labeling Efficiency
Computational modeling is a critical tool for elucidating the intricate details of reaction mechanisms involving ¹⁵N-labeled compounds. rsc.orgnih.govdiva-portal.org By mapping the potential energy surface of a reaction, these models can identify transition states, intermediates, and reaction products, providing a step-by-step understanding of the chemical transformation. researchgate.net
For reactions involving this compound, computational methods can be used to explore pathways for its incorporation into other molecules. This is particularly relevant in fields like prebiotic chemistry and metabolic studies. Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful approach in this area, allowing for the study of reactions within complex environments like enzyme active sites. rsc.org
Computational models also play a role in assessing isotopic labeling efficiency. In metabolic labeling experiments, where organisms or cells are grown in media containing ¹⁵N-labeled nutrients, it is crucial to determine the extent of ¹⁵N incorporation into biomolecules. ckisotopes.com Theoretical models can predict the expected isotopic distribution in molecules based on the labeling source and the relevant biochemical pathways. This information is vital for the quantitative analysis of proteomics and metabolomics data. ckisotopes.com By comparing the computationally predicted isotopic patterns with experimental mass spectrometry data, researchers can accurately quantify the efficiency of ¹⁵N labeling.
Development of Algorithms for Data Analysis in ¹⁵N Isotopic Studies
The large and complex datasets generated from ¹⁵N isotopic studies necessitate the development of sophisticated algorithms for data processing and analysis. measurlabs.com These algorithms are essential for extracting meaningful quantitative information from techniques like mass spectrometry and NMR spectroscopy. ckisotopes.comusgs.gov
In the field of proteomics, software packages have been developed that incorporate unique algorithms for analyzing ¹⁵N-labeled data. ckisotopes.com These algorithms can calculate the atomic percent enrichment of ¹⁵N in peptides, predict the isotopic distribution based on the amino acid sequence, and correct for potential errors in sample mixing. ckisotopes.com For instance, the Census software utilizes a linear least-squares correlation to determine the ratio between unlabeled and ¹⁵N-labeled peptide ion chromatograms. ckisotopes.com
Other software, such as Isodist, employs Fourier transform convolution to calculate the isotope distribution for molecules with complex labeling patterns and uses a least-squares fitting routine to match the calculated distribution to experimental data. scripps.edu For the analysis of stable isotope ratio data from isotope-ratio mass spectrometry (IRMS), specialized software is used to manage the results, maintain data integrity, and perform necessary calculations and corrections. compactsciencesystems.comtandfonline.com These computational tools often feature advanced functions for creating custom methods and can integrate with various analytical instruments. compactsciencesystems.com The development of such algorithms is crucial for improving the accuracy, efficiency, and scope of ¹⁵N isotopic studies. acs.org
Table 2: Software and Algorithms for ¹⁵N Isotopic Data Analysis
| Software/Algorithm | Key Features | Application | Reference |
| Census | Enrichment ratio calculation, isotope distribution prediction, error correction. | Quantitative proteomics. | ckisotopes.com |
| Isodist | Fourier transform convolution, least-squares fitting for complex labeling. | Proteomics and nucleic acid analysis. | scripps.edu |
| IsoDelta | Database management, automated control, custom method creation. | Isotope-ratio mass spectrometry (IRMS). | compactsciencesystems.com |
| Pytheas | Automated analysis of tandem MS data for RNA, handles isotope labeling. | RNA sequencing and modification analysis. | scripps.edu |
This table summarizes some of the computational tools and their key functionalities used in the analysis of data from ¹⁵N isotopic studies.
Future Research Directions and Emerging Methodologies
Development of Advanced Synthetic Strategies for Complex ¹⁵N-Labeled Molecules
The synthesis of isotopically labeled compounds is moving beyond traditional methods toward more efficient, precise, and versatile strategies. The development of advanced synthetic techniques is critical for producing complex ¹⁵N-labeled biomolecules and imaging agents from simple precursors like K¹⁵CN. A major goal is late-stage labeling, which allows for the insertion of the ¹⁵N isotope into a nearly complete molecular structure, reducing the number of synthetic steps and maximizing isotope efficiency.
Emerging strategies focus on novel catalytic methods that can achieve high selectivity and yield under mild conditions. For instance, pyridine-based isotope exchange techniques are being developed to allow for the rapid incorporation of ¹⁵N into complex bioactive molecules and pharmaceuticals without requiring a complete redesign of the synthesis. asiaisotopeintl.com The synthesis of ¹⁵N-labeled pyridine derivatives is particularly promising due to the prevalence of the pyridine heterocycle in biologically active compounds. nih.gov These advanced methods are crucial for creating the next generation of tracers for metabolic studies and in vivo imaging.
| Strategy | Description | Advantages | Challenges |
| Traditional Multi-step Synthesis | Incorporation of K¹⁵CN or other simple ¹⁵N sources at the beginning of a long synthetic route. | Well-established and reliable for many molecules. | Inefficient use of expensive isotope, time-consuming, limited to molecules with known synthetic pathways. |
| Catalytic Isotope Exchange | Use of transition metal catalysts to exchange ¹⁴N atoms for ¹⁵N atoms in a target molecule. | High efficiency, can be applied late-stage, reduces synthetic steps. | Catalyst development, substrate scope limitations, potential for side reactions. |
| Hyperpolarization-Compatible Synthesis | Designing synthetic routes to produce molecules like ¹⁵N-labeled nicotinamide (B372718) suitable for hyperpolarization techniques such as SABRE. nih.gov | Enables massive signal enhancement for NMR and MRI applications. nih.gov | Requires specific molecular structures capable of reversibly binding to a catalyst. nih.gov |
| Biosynthetic Labeling | Providing ¹⁵N-enriched nutrients (derived from precursors like K¹⁵CN) to microorganisms or cell cultures to produce labeled proteins and metabolites. asiaisotopeintl.comnih.gov | Produces uniformly labeled, complex biomolecules in their native conformations. | Labeling efficiency can be incomplete and vary between experiments. nih.gov |
Integration of Multi-Modal Imaging Techniques with ¹⁵N Labeling for In Vivo Studies
A significant frontier in biomedical research is the ability to track labeled molecules in vivo with high sensitivity and resolution. Integrating the strengths of multiple imaging modalities is a key future direction for studies using ¹⁵N-labeled compounds. mdpi.com This multimodal approach combines the anatomical detail of Magnetic Resonance Imaging (MRI) with the high sensitivity and quantitative capabilities of nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.govliverpool.ac.uk
Molecules labeled with ¹⁵N are particularly valuable for MRI and Magnetic Resonance Spectroscopy (MRS). nih.gov The ¹⁵N nucleus has a nuclear spin of 1/2, which is ideal for NMR-based studies, avoiding the signal broadening seen with the more abundant ¹⁴N isotope. asiaisotopeintl.com Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can enhance the ¹⁵N NMR signal by several orders of magnitude, enabling real-time metabolic imaging in vivo. nih.gov
Future work involves creating dual-modality probes where a ¹⁵N-labeled compound for MRI is linked to a radionuclide for PET imaging. liverpool.ac.uk This would allow researchers to simultaneously visualize the precise location of a compound within anatomical structures (via MRI) and quantify its concentration and metabolic fate with high sensitivity (via PET). nih.govliverpool.ac.uk For example, studies have demonstrated the feasibility of detecting hyperpolarized ¹⁵N-labeled choline in animal models, a key biomarker in cancer diagnosis. researchgate.net Such integrated approaches promise to provide a more complete picture of biological processes in real time. mdpi.com
| Modality | Strengths | Limitations with ¹⁵N | Role in Multimodal Approach |
| Magnetic Resonance Imaging (MRI) / Spectroscopy (MRS) | High spatial resolution, excellent soft-tissue contrast, non-ionizing radiation. nih.gov | Inherently low sensitivity, requiring high concentrations or hyperpolarization. nih.govnih.gov | Provides anatomical context and structural information for the labeled probe's location. |
| Positron Emission Tomography (PET) | Very high sensitivity (picomolar range), quantitative, whole-body imaging. nih.govacs.org | Lower spatial resolution, requires positron-emitting radionuclide tag, ionizing radiation. liverpool.ac.uk | Quantifies metabolic activity and biodistribution of the probe with high sensitivity. |
| Single-Photon Emission Computed Tomography (SPECT) | High sensitivity, uses gamma-emitting radiotracers, well-established. mdpi.com | Lower resolution than PET, lower sensitivity than PET. mdpi.com | Provides functional and quantitative data, often complementary to PET. |
| Optical Imaging (e.g., NIRF) | High sensitivity, real-time visualization, cost-effective. mdpi.com | Limited tissue penetration depth, often qualitative. mdpi.commdpi.comresearchgate.net | Useful for surface-level imaging, image-guided surgery, or studies in small animals. nih.gov |
Application of Artificial Intelligence and Machine Learning in ¹⁵N Data Analysis and Interpretation
The vast and complex datasets generated from ¹⁵N-labeling experiments, particularly in proteomics and metabolomics, present a significant analytical challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for automating and enhancing the analysis of this data. bruker.comnih.gov These computational methods can identify patterns and extract insights that are often missed by traditional analytical approaches.
In NMR spectroscopy, deep learning algorithms are being trained to perform critical tasks such as peak picking, baseline correction, and spectral deconvolution. bruker.comresearchgate.netmdpi.com For instance, deep neural networks can virtually decouple crowded spectra, significantly improving resolution from a single acquired spectrum, a task that previously required multiple experiments. connectnmruk.ac.uk This accelerates the process of structure elucidation and quantitative analysis for ¹⁵N-labeled molecules. connectnmruk.ac.uk
Furthermore, in metabolic flux analysis, computational frameworks like Bayesian model averaging are used to interpret data from dual ¹³C/¹⁵N labeling experiments. embopress.orgnih.govnih.gov These models can simultaneously quantify intracellular carbon and nitrogen fluxes, providing a comprehensive understanding of cellular metabolism. biorxiv.orgembopress.org As datasets grow in complexity, AI and ML will become indispensable for building predictive models of metabolic networks and identifying novel drug targets. bruker.comnih.gov
| AI/ML Application | Description | Impact on ¹⁵N Research |
| Deep Learning for NMR Peak Picking | Utilizes deep neural networks (DNNs) trained on vast spectral libraries to accurately identify and deconvolve peaks in complex 1D and 2D NMR spectra. researchgate.netmdpi.com | Automates a critical and time-consuming step in data analysis, enabling high-throughput screening and analysis of highly crowded spectra from ¹⁵N-labeled samples. researchgate.net |
| AI-Driven Spectral Simulation | ML models predict NMR chemical shifts and simulate entire spectra for proposed molecular structures. mdpi.com | Accelerates structure elucidation by allowing rapid comparison of experimental ¹⁵N spectra with predicted spectra for candidate molecules. |
| Bayesian Metabolic Flux Analysis | A statistical framework that integrates ¹⁵N (and ¹³C) labeling data into metabolic network models to quantify the rates of biochemical reactions. embopress.orgnih.gov | Provides a systems-level understanding of nitrogen metabolism, identifying key metabolic nodes and potential targets for therapeutic intervention. nih.govbiorxiv.org |
| ML for Proteomics Quantification | Algorithms designed to analyze mass spectrometry data from ¹⁵N metabolic labeling experiments to identify and quantify thousands of proteins across different samples. nih.govuow.edu.au | Improves the accuracy and sensitivity of comparative proteomics, revealing subtle changes in protein expression that are relevant to disease states. plos.org |
Expansion of ¹⁵N-Labeling to Novel Biological Pathways and Environmental Processes
The use of ¹⁵N tracers, derived from precursors like K¹⁵CN, is expanding beyond well-characterized metabolic pathways into new areas of biological and environmental research. This expansion allows scientists to ask more complex questions about the nitrogen cycle, from the cellular to the ecosystem level. wikipedia.org
In biomedical research, ¹⁵N labeling is being used to investigate novel metabolic pathways in pathogens, which could lead to new antimicrobial drug targets. nih.govnih.gov For example, ¹³C/¹⁵N dual labeling has been used to map the nitrogen flux in Mycobacterium bovis BCG, identifying glutamate as a central node in its nitrogen metabolism. embopress.orgnih.govembopress.org This type of detailed metabolic mapping is crucial for understanding how pathogens survive within a host.
In environmental science, ¹⁵N tracers are essential tools for studying the global nitrogen cycle, including processes like nitrogen fixation, denitrification, and nutrient uptake in ecosystems. wikipedia.orguml.edufrontiersin.org These studies are critical for understanding the environmental impact of fertilizers and mitigating the emission of greenhouse gases like nitrous oxide. asiaisotopeintl.com Future research will involve applying ¹⁵N tracing to more complex systems, such as the interactions within the soil microbiome or the flow of nitrogen through entire food webs, providing critical data for climate change and sustainable agriculture models. asiaisotopeintl.comfrontiersin.org
| Research Area | Key Questions Addressed by ¹⁵N-Labeling | Potential Impact |
| Pathogen Metabolism | How do pathogens like Mycobacterium tuberculosis acquire and utilize nitrogen from their host? What are the essential nitrogen metabolic pathways? nih.govnih.gov | Identification of novel drug targets to combat antibiotic resistance. biorxiv.org |
| Microbiome Research | How is nitrogen shared and competed for among different microbial species in the gut or soil? | Understanding the role of the microbiome in health, disease, and ecosystem function. |
| Sustainable Agriculture | What is the precise fate of nitrogen-based fertilizers in soil-plant systems? How can fertilizer use be optimized to maximize crop uptake and minimize environmental runoff and greenhouse gas emissions? asiaisotopeintl.com | Development of climate-smart agricultural practices that improve food security while protecting the environment. asiaisotopeintl.com |
| Ocean Biogeochemistry | What are the rates of nitrogen fixation and denitrification in different ocean regions? How do these processes influence marine productivity and the global carbon cycle? uml.edu | Improved climate models and understanding of how marine ecosystems will respond to climate change. |
| Protein Aging and Turnover | What is the lifespan of specific proteins in long-lived tissues? How does protein turnover change with age and in chronic diseases? asiaisotopeintl.com | Insights into the molecular mechanisms of aging and age-related diseases. |
Q & A
Q. How can researchers ensure reproducibility when synthesizing and characterizing Potassium Cyanide-15N?
- Methodological Answer : Synthesis protocols should detail isotopic purity control, such as mixing 0.25 g IC14N with milligram quantities of KCN-15N, followed by sublimation and mass spectrometry verification (e.g., detecting ~8% 15N enrichment) . Characterization must include spectroscopic data (e.g., hyperfine structure analysis) and explicit documentation of isotopic ratios. Reproducibility requires adherence to guidelines in the Beilstein Journal of Organic Chemistry: restrict main-text experimental details to critical steps, with supplementary materials for raw data (e.g., sublimation conditions, mass spectrometer calibration) .
Q. What literature search strategies are effective for identifying prior studies on isotopic derivatives like KCN-15N?
- Methodological Answer : Use aggregation search strategies to combine terms like "this compound," "isotopic labeling," and "spectroscopic analysis" across databases (PubMed, SciFinder). Prioritize primary sources and avoid unreliable platforms (e.g., ). Contextualize results using Boolean operators (AND/OR) to filter by analytical techniques (e.g., microwave spectroscopy) or isotopic applications . Cross-reference citations in foundational papers (e.g., hyperfine structure studies) to trace methodological evolution .
Q. How should safety protocols for KCN-15N be integrated into experimental design?
- Methodological Answer : Designate a secondary containment area labeled for carcinogens/toxins, and restrict handling to fume hoods with verified airflow . Pre-experiment risk assessments must address hazards like HCN gas release during acid exposure. Include safety steps in the "Methods" section (e.g., "All reactions conducted in Hood #5 with PPE and emergency neutralizers") to align with journal requirements for reproducibility and ethical compliance .
Advanced Research Questions
Q. How do isotopic effects of 15N in KCN influence reaction kinetics or mechanistic studies?
- Methodological Answer : Use KCN-15N to track nitrogen migration in nucleophilic substitution or cyanide transfer reactions. For example, in SN2 mechanisms, monitor <sup>15</sup>N isotopic shifts via <sup>15</sup>N NMR or isotope-ratio mass spectrometry. Compare kinetic isotope effects (KIEs) with <sup>14</sup>N analogs to quantify bond-breaking/reformation rates. Ensure isotopic purity (>95%) to minimize data noise, and validate results against computational models (e.g., DFT calculations) .
Q. How can researchers resolve contradictions in spectroscopic data for KCN-15N (e.g., line broadening or signal attenuation)?
- Methodological Answer : Address technical artifacts by optimizing instrument settings (e.g., Stark cell voltage adjustments to reduce field inhomogeneities) and validating baseline noise levels . For line broadening, conduct control experiments with pure <sup>14</sup>N samples to isolate isotopic effects. Statistically analyze uncertainties (e.g., Gaussian vs. Lorentzian fitting) and report confidence intervals in supplementary materials. Cross-validate findings with independent techniques (e.g., IR spectroscopy) to confirm assignments .
Q. What computational approaches complement experimental data for KCN-15N in structural or thermodynamic studies?
- Methodological Answer : Pair microwave spectroscopy data with quantum mechanical calculations (e.g., MP2 or CCSD(T)) to predict rotational constants and dipole moments. For thermodynamic properties, use isotopic substitution corrections in Gibbs free energy calculations. Validate models against experimental hyperfine parameters and publish code/input files in repositories like GitHub to enhance reproducibility .
Data Presentation and Analysis
Q. How should isotopic purity and large datasets for KCN-15N be reported in publications?
- Methodological Answer : Tabulate isotopic ratios (e.g., <sup>15</sup>N/<sup>14</sup>N) in supplementary materials with error margins (±0.5%). For raw spectroscopic data, use appendices for extensive tables and highlight processed data (e.g., transition frequencies) in the main text. Follow Analytical Chemistry guidelines: limit figures to critical spectra and provide machine-readable files (e.g., .csv) for public access .
Q. What criteria should be used to evaluate the reliability of published data on KCN-15N?
- Methodological Answer : Apply the NIST evaluation framework: assess (1) source credibility (peer-reviewed journals vs. preprints), (2) methodological transparency (detailed synthesis protocols), and (3) consistency with prior studies (e.g., hyperfine constants in microwave spectra). Flag studies lacking isotopic validation or safety disclosures as unreliable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
